Emitefur, also known as BOF-A2, is an orally available antimetabolite prodrug. [] It is classified as a fluoropyrimidine nucleoside analog and is investigated for its potential in cancer research. [, ] Emitefur consists of two components in a 1:1 molar ratio: 1-ethoxymethyl-5-fluorouracil (EMFU), a masked form of 5-fluorouracil (5-FU), and 3-cyano-2,6-dihydroxypyridine (CNDP), a dihydropyrimidine dehydrogenase (DPYD) inhibitor. []
The synthesis of Emitefur involves several key steps aimed at creating a stable prodrug that can effectively release 5-fluorouracil in the body. The general approach includes:
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
Emitefur's molecular structure showcases a complex arrangement that contributes to its pharmacological properties. Key features include:
Crystallographic studies and computational modeling have provided insights into the three-dimensional conformation of Emitefur, which is crucial for understanding its interaction with biological targets .
Emitefur undergoes several key chemical reactions that are vital for its function:
The mechanism of action of Emitefur primarily revolves around its conversion into 5-fluorouracil within the body:
Emitefur exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for drug delivery and administration .
Emitefur's primary application lies in oncology:
The clinical utility of 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent since its 1957 discovery, has been persistently constrained by inherent pharmacological challenges. As a direct-acting antimetabolite, 5-FU inhibits DNA synthesis primarily through thymidylate synthase (TS) inhibition and incorporates into RNA/DNA, inducing cytotoxic effects in rapidly dividing cells. Despite its broad activity against gastrointestinal, breast, and other adenocarcinomas, 5-FU exhibits problematic pharmacokinetics characterized by: [1] [7]
Table 1: Key Pharmacokinetic Limitations of 5-FU Influencing Prodrug Development
Limitation | Consequence | Impact on Therapy |
---|---|---|
Short Half-Life (8-20 min) | Rapid clearance by DPD | Requires continuous infusion (e.g., 24-48h) for efficacy; impractical for oral dosing |
Low Oral Bioavailability | Extensive first-pass metabolism by DPD in gut/liver | Erratic absorption prevents reliable oral administration |
DPD Polymorphism Prevalence | Partial deficiency (3-8% in Europeans); Complete deficiency (0.01-0.5%) | Severe/lethal toxicity risk in deficient patients; necessitates pre-treatment testing |
Concentration-Dependent Toxicity | Threshold: Life-threatening >6 mg/L (peak), Non-life-threatening increases steeply >3 mg/L (Css) | Narrow therapeutic window demands precise dosing and monitoring |
Furthermore, dihydropyrimidine dehydrogenase (DPD) enzyme activity, responsible for >80% of 5-FU catabolism to inactive dihydrofluorouracil (DHFU), exhibits significant inter-individual variability. This stems from genetic polymorphisms (e.g., DPYD variants like DPYD*2A (IVS14+1G>A), present in 3-8% of Europeans), leading to partial or complete DPD deficiency and dramatically increased risks of severe and potentially fatal toxicity with standard 5-FU doses. This variability necessitates pre-treatment DPD testing in many regions but highlights a fundamental vulnerability exploitable therapeutically. [1] [4] [7]
To overcome 5-FU's limitations, significant research focused on developing prodrugs and codrug strategies (mutual prodrugs). Early efforts yielded tegafur (FT), a 5-FU prodrug masked by a furanyl ring. Tegafur offers improved oral bioavailability and a longer half-life than 5-FU itself, as it requires enzymatic conversion (primarily hepatic cytochrome P450 2A6) to release 5-FU gradually. While tegafur represented an advance, its clinical benefit remained limited because the released 5-FU was still subject to rapid DPD-mediated catabolism. [3]
The logical evolution was the development of codrugs or combination prodrugs, combining tegafur (or other 5-FU precursors) with a DPD inhibitor within a single pharmaceutical entity or fixed-dose combination. The rationale was to simultaneously ensure controlled delivery of 5-FU and protect it from degradation, thereby enhancing and prolonging systemic exposure. This strategy culminated in two main approaches: [3] [8]
Emitefur represents a distinct codrug strategy within this evolutionary path. Unlike S-1, which is a physical mixture of three separate compounds (tegafur, CDHP, Oxo), Emitefur is a single chemical entity mutual prodrug, specifically tegafur covalently linked to 5-ethyl-2,4-dihydroxypyridine (5-ethyl-DHP). The intention is that upon oral administration and absorption, the molecule undergoes hydrolysis, releasing both tegafur (which is then converted to 5-FU) and the potent DPD inhibitor 5-ethyl-DHP simultaneously at the site of action (systemic circulation). This design aims for more synchronized pharmacokinetics of the active components compared to combination tablets. [3] [8] [9]
Table 2: Evolution of Oral Fluoropyrimidine Formulations Leading to Codrug Concepts
Formulation | Components | Mechanism of Action | Advancement over Previous |
---|---|---|---|
Tegafur (FT) | Single entity: Tegafur | Hepatic conversion to 5-FU | Longer half-life than 5-FU; oral dosing feasible |
UFT | Physical Mixture: Tegafur + Uracil (1:4) | Uracil competitively inhibits DPD (weak inhibition) | Moderate increase in 5-FU exposure vs. FT alone |
S-1 (TS-1®) | Physical Mixture: Tegafur + CDHP + Oxo (1:0.4:1) | CDHP: Potent DPD inhibition; Oxo: Local GI protection | High 5-FU bioavailability; reduced GI toxicity; broad approvals |
Emitefur | Single Chemical Entity: Tegafur linked to 5-ethyl-DHP | Hydrolysis releases FT (→5-FU) and potent DPD inhibitor (5-ethyl-DHP) simultaneously | Potential for synchronized PK; single entity codrug design |
The inclusion of a potent DPD inhibitor like 5-chloro-DHP (CDHP) in S-1 or its structural analog 5-ethyl-DHP in Emitefur is mechanistically central to their enhanced efficacy over plain tegafur or UFT. DPD is the initial and rate-limiting enzyme in the catabolism of uracil, thymine, and 5-FU. It catalyzes the reduction of the 5,6-vinylic bond of 5-FU using NADPH as a cofactor, producing dihydro-5-fluorouracil (DHFU), an inactive metabolite. This reaction consumes >80% of administered 5-FU. [1] [8] [10]
Potent DPD inhibitors like CDHP or 5-ethyl-DHP work through competitive inhibition. They bind tightly to the active site of DPD with a much higher affinity (lower Ki) than the natural substrate uracil or 5-FU itself. This binding drastically reduces the enzyme's ability to catalyze the reduction of 5-FU to DHFU. The biochemical consequences are profound: [3] [8] [10]
Emitefur leverages this synergy through its design. Hydrolysis of the mutual prodrug releases tegafur and 5-ethyl-DHP concurrently. The released tegafur is metabolized to 5-FU primarily in the liver, while the 5-ethyl-DHP rapidly distributes and exerts its potent DPD inhibitory effect throughout the body, including the liver (site of much 5-FU catabolism) and plasma. This simultaneous release and action within the systemic circulation aims to maximize the protection of generated 5-FU from degradation immediately upon its formation. Studies on S-1 demonstrated that CDHP increases the bioavailability of tegafur-derived 5-FU to nearly 100%, compared to ~50-60% for UFT and significantly less for oral 5-FU. Emitefur's single-entity design aims to optimize this synergistic relationship further by ensuring coordinated pharmacokinetics of the prodrug and inhibitor components. [3] [8] [9]
Table 3: Biochemical Synergy Between Tegafur and DPD Inhibitors (CDHP/5-ethyl-DHP)
Process | Without DPD Inhibitor | With Potent DPD Inhibitor (CDHP/5-ethyl-DHP) | Therapeutic Consequence |
---|---|---|---|
Tegafur Conversion | Hepatic CYP2A6 converts FT → 5-FU | Hepatic CYP2A6 converts FT → 5-FU (unchanged) | Controlled release of 5-FU remains |
5-FU Catabolism (DPD Step) | Rapid conversion (t½=8-20 min): 5-FU → Dihydro-5-FU (inactive) | DPD inhibited: Minimal conversion of 5-FU → Dihydro-5-FU | ↑ Plasma [5-FU], ↑ Duration of exposure |
Systemic 5-FU Availability | Low and transient; High inter-patient variability due to DPD activity differences | High and sustained; Reduced variability | Enhanced efficacy potential; More predictable PK |
Tumor 5-FU Exposure | Limited by short half-life and catabolism | Significantly increased due to higher systemic levels and longer exposure time | Prolonged TS inhibition & RNA misincorporation |
DPD Enzyme Kinetics | Normal activity (Vmax, Km for 5-FU) | Competitive inhibition: ↑ Apparent Km, ↓ Apparent Vmax for 5-FU catabolism | Fundamental biochemical blockade of major inactivation pathway [8] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7